2-Isocyanatopyrimidine
Description
Properties
IUPAC Name |
2-isocyanatopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c9-4-8-5-6-2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQSFGFRMPGVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625674 | |
| Record name | 2-Isocyanatopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72975-49-6 | |
| Record name | 2-Isocyanatopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatopyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with phosgene under controlled conditions. The reaction typically occurs at temperatures ranging from -30°C to +60°C, with the presence of 1 to 6 moles of phosgene per mole of pyrimidine derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines, alcohols, and other nucleophiles to form urea, carbamate, and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.
Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a catalyst to enhance the reaction rate.
Major Products:
Urea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Thiocarbamate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-Isocyanatopyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-isocyanatopyrimidine involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, potentially altering their function. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
- 2-Isocyanato-1-methylpyrimidine
- 2-Isocyanato-4,6-dimethylpyrimidine
- 2-Isocyanato-5-methylpyrimidine
Comparison: Compared to other isocyanatopyrimidines, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and industrial applications .
Biological Activity
2-Isocyanatopyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and potential applications in drug development.
This compound is characterized by its isocyanate functional group attached to a pyrimidine ring, which enhances its reactivity with various biological molecules. The presence of the isocyanate group allows for nucleophilic attack, leading to the formation of stable covalent bonds with proteins and other biomolecules, potentially disrupting normal cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections.
Anticancer Properties
The compound has also been investigated for its anticancer activity . It has shown promise in inhibiting the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor growth and immune evasion in cancer cells. By inhibiting IDO, this compound may enhance the efficacy of cancer immunotherapies .
The mechanism through which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. This reactivity leads to the formation of covalent bonds with amino acids in proteins, altering their function. The specific targets can vary depending on the cellular context and the presence of other compounds .
Research Findings and Case Studies
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
- Cancer Treatment Research : In preclinical studies, this compound was tested alongside established chemotherapeutics. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, suggesting that it may serve as an effective adjunct in cancer treatment regimens .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
